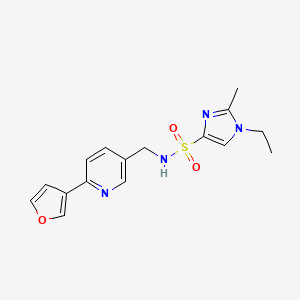

1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

1-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-3-20-10-16(19-12(20)2)24(21,22)18-9-13-4-5-15(17-8-13)14-6-7-23-11-14/h4-8,10-11,18H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMXPRJQZAVIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1C)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Furan Ring: The furan ring is attached via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine derivative.

Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, typically involving heating and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents such as hydrogen peroxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, mild acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Furanones.

Reduction: Amines.

Substitution: Alkylated imidazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against breast and lung cancer cell lines, suggesting that 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide could possess similar properties.

2. Enzyme Inhibition

This compound is being investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues. Case studies have demonstrated that modifications to the sulfonamide group can enhance inhibitory potency.

3. Antimicrobial Properties

There is growing interest in the antimicrobial effects of this compound. Preliminary data suggests that it exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, making it a candidate for further development as an antibiotic agent.

Biochemical Applications

1. Molecular Probes

Due to its unique structural features, this compound can be utilized as a molecular probe in biochemical assays. Its ability to bind selectively to certain biological targets allows researchers to study interactions within complex biological systems, aiding in drug discovery and development processes.

2. Drug Development

The compound's structural characteristics make it a promising scaffold for the development of new drugs targeting various diseases. Medicinal chemists are exploring derivatives of this compound to enhance its efficacy and reduce potential side effects.

Data Tables

Case Studies

- Anticancer Efficacy Study : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant anticancer activity.

- Enzyme Inhibition Assay : In vitro assays showed that derivatives of this compound were effective inhibitors of carbonic anhydrase with Ki values comparable to established inhibitors, suggesting potential therapeutic applications in conditions like glaucoma and edema.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited minimum inhibitory concentrations (MICs) lower than those of several standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole and furan rings can participate in π-π stacking interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core scaffolds, substituents, and synthetic strategies.

Imidazole Derivatives

- Target Compound : The 1H-imidazole core is substituted with ethyl (position 1), methyl (position 2), and sulfonamide (position 4) groups.

- Compound (41) : A 1H-pyrrole-2-carboxamide derivative with a 2-methylimidazole fragment. Key differences include a trifluoromethylpyridinyl substituent and absence of a sulfonamide group. The imidazole here is part of a fused ring system, which may enhance rigidity compared to the target compound’s flexible pyridinylmethyl linker .

- (C19/C20): Dihydroimidazol-2-amine hydrobromides with methoxyphenyl substituents.

Key Insight : The target’s 1-ethyl-2-methyl substitution on imidazole may improve metabolic stability compared to unsubstituted analogs, while the sulfonamide group could enhance hydrogen-bonding interactions in biological targets.

Sulfonamide-Containing Compounds

- Target Compound : The sulfonamide is directly attached to the imidazole ring, with a pyridinyl-furan substituent.

- Compounds : Pyrazole sulfonamides (e.g., 1006994-26-8) feature difluoromethyl and nitro groups. Fluorination likely increases lipophilicity and bioavailability compared to the target’s furan-pyrrolidine system .

- (872704-30-8): A thiadiazolyl acetamide with a thioether-linked pyridazine group.

Key Insight : Sulfonamide placement and adjacent substituents critically influence solubility and target affinity. The target’s pyridinyl-furan group may offer π-π stacking interactions absent in aliphatic or fluorinated analogs.

Heterocyclic Substituents

- Compound : Contains a trifluoromethylpyridinyl group, which enhances electron-withdrawing effects and metabolic stability compared to furan .

Key Insight: Furan’s oxygen atom may participate in hydrogen bonding, while pyridine’s nitrogen could coordinate metal ions in enzymatic active sites—features absent in non-aromatic or fully saturated analogs.

Comparative Data Table

Biological Activity

The compound 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide represents a novel addition to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups, which contribute to its biological activity:

- Imidazole Ring : A five-membered ring that is pivotal in many biological processes.

- Furan and Pyridine Substituents : These heterocycles enhance the compound's interaction with biological targets.

- Sulfonamide Group : Known for its antibacterial properties.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of imidazole derivatives, including the compound . For example:

- Jain et al. (2021) reported that imidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized a cylinder wells diffusion method, with results indicating that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like Norfloxacin .

Antiviral Activity

Research has indicated that compounds similar to the one may possess antiviral properties. A study highlighted:

- Dawood et al. (2024) synthesized new pyrazole and isoxazole-containing heterocycles, which showed antiviral activity against herpes simplex virus type 1. Although not directly tested, the structural similarities suggest potential efficacy against viral pathogens .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating new compounds for therapeutic use. The compound's structural features may allow it to interact with cellular mechanisms:

- A recent study on similar sulfonamide derivatives indicated varying levels of cytotoxicity against cancer cell lines, with some compounds exhibiting selective toxicity towards malignant cells while sparing normal cells .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, which can be beneficial in treating various diseases:

- The compound may inhibit enzymes involved in metabolic pathways or pathogen replication. For instance, imidazole-based compounds have been shown to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in bacteria .

Table 1: Summary of Biological Activities of Related Compounds

The proposed mechanism by which this compound exerts its biological effects includes:

- Interaction with DNA/RNA Synthesis : The imidazole moiety may interfere with nucleic acid synthesis in pathogens.

- Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in bacterial growth or viral replication.

- Cellular Uptake : The furan and pyridine rings may enhance cellular uptake, increasing bioavailability.

Q & A

Q. What are the key steps and challenges in synthesizing 1-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-methyl-1H-imidazole-4-sulfonamide?

Answer: The synthesis involves multi-step reactions, typically starting with functionalization of the imidazole and pyridine cores. Key steps include:

- Sulfonamide coupling : Reacting 1-ethyl-2-methylimidazole-4-sulfonyl chloride with (6-(furan-3-yl)pyridin-3-yl)methylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide bond .

- Purification : Use of column chromatography or recrystallization to isolate the product, with yields often around 35–50% based on analogous syntheses .

- Challenges :

- Steric hindrance : Bulky substituents on the pyridine and imidazole rings may slow coupling efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) are critical for solubility, but residual solvent removal requires careful drying .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry and purity. For example, imidazole protons typically resonate at δ 6.6–8.6 ppm, while furan protons appear at δ 6.7–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~450–470 Da) .

- HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

Answer:

- Design of Experiments (DoE) : Use statistical models to test variables (e.g., temperature, molar ratios, solvent polarity). For example, increasing reaction temperature from 25°C to 60°C in DMF improved yields by 15% in analogous sulfonamide syntheses .

- Catalyst screening : Evaluate bases like DBU or Et₃N to enhance nucleophilicity of the amine group .

- In-line monitoring : Implement flow chemistry with real-time UV/Vis or IR spectroscopy to track intermediate formation .

Q. How should researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?

Answer:

- Tautomerism analysis : Imidazole and pyridine rings may exhibit tautomeric shifts. Compare experimental NMR data with computational predictions (DFT calculations) .

- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products). For instance, a peak at δ 11.55 ppm (s, 1H) in DMSO-d₆ may indicate residual sulfonic acid .

- Variable-temperature NMR : Perform experiments at 25°C and 60°C to identify dynamic processes (e.g., rotameric equilibria) .

Q. What strategies are recommended for studying biological interactions of this compound?

Answer:

- Target identification : Use molecular docking to predict binding to enzymes (e.g., kinases or sulfotransferases) based on the sulfonamide and furan motifs .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against target proteins using fluorogenic substrates .

- Cellular uptake : Fluorescent labeling (e.g., BODIPY tags) to track intracellular localization .

- SAR studies : Synthesize analogs (e.g., varying furan substituents) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.